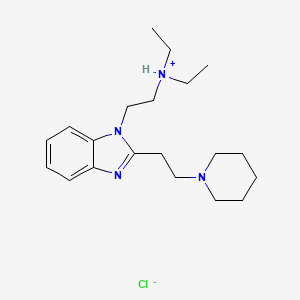
Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the specific compound , the synthesis might involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with a suitable carboxylic acid derivative to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated with 2-(diethylamino)ethyl chloride and 2-(piperidinoethyl) chloride under basic conditions to introduce the desired substituents.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzimidazole derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation of benzimidazole derivatives can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Benzimidazole derivatives, including the compound , have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their antimicrobial, antiviral, and antiparasitic activities.
Medicine: Investigated for their potential as therapeutic agents in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some benzimidazole compounds inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells. The specific molecular targets and pathways involved can vary depending on the compound and its intended application.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Mebendazole: An antiparasitic agent used to treat helminth infections.
Albendazole: Another antiparasitic agent with a similar mechanism of action to mebendazole.
Uniqueness
The compound “Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride” may have unique properties due to the presence of the diethylamino and piperidinoethyl substituents, which can influence its biological activity, solubility, and pharmacokinetic profile.
Properties
CAS No. |
69766-39-8 |
|---|---|
Molecular Formula |
C20H33ClN4 |
Molecular Weight |
365.0 g/mol |
IUPAC Name |
diethyl-[2-[2-(2-piperidin-1-ylethyl)benzimidazol-1-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C20H32N4.ClH/c1-3-22(4-2)16-17-24-19-11-7-6-10-18(19)21-20(24)12-15-23-13-8-5-9-14-23;/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3;1H |
InChI Key |
IXKNXXAZWJJBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C2=CC=CC=C2N=C1CCN3CCCCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


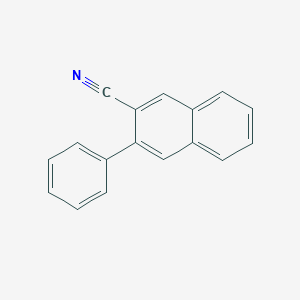
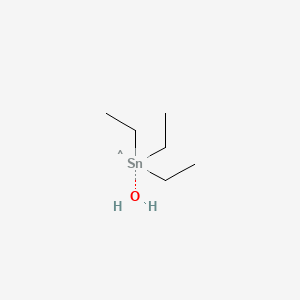
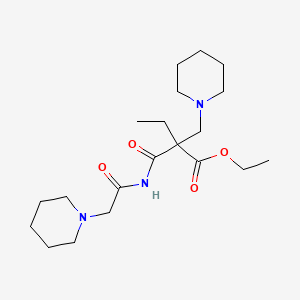
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)
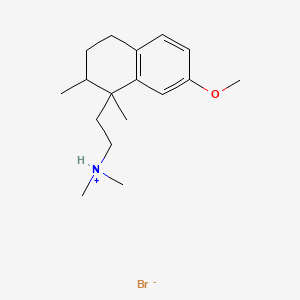
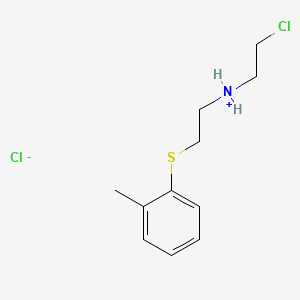
![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)

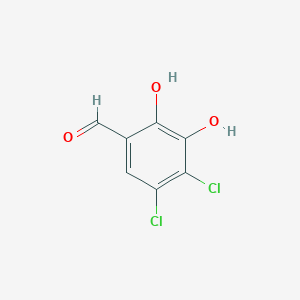
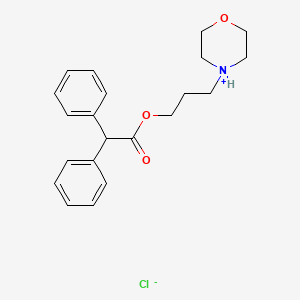
![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)

